molecular formula C3H4F4O2 B13723860 2,2,3,3-Tetrafluoropropane-1,1-diol

2,2,3,3-Tetrafluoropropane-1,1-diol

Cat. No.: B13723860
M. Wt: 148.06 g/mol
InChI Key: BGEPRBXRFZQFDR-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropane-1,1-diol is an organic compound with the molecular formula C3H4F4O2. It is characterized by the presence of four fluorine atoms and two hydroxyl groups attached to a propane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropane-1,1-diol typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,2,3,3-tetrafluoropropanol with oxidizing agents to introduce the hydroxyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorine gas and ensure safety. The industrial methods are designed to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetrafluoropropane-1,1-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoropropane-1,1-diol exerts its effects involves its ability to participate in hydrogen bonding and other intermolecular interactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but with different functional groups.

    3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: Contains additional functional groups and different reactivity.

    2,2-Difluoro-1,3-propanediol: Fewer fluorine atoms and different chemical properties

Uniqueness

2,2,3,3-Tetrafluoropropane-1,1-diol is unique due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct chemical properties. Its ability to undergo various reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4O2/c4-1(5)3(6,7)2(8)9/h1-2,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEPRBXRFZQFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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